(2E)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide can be achieved through a multi-step process:
Formation of the 1,2,5-oxadiazole ring: This can be synthesized by the cyclization of appropriate precursors such as nitrile oxides and alkenes.
Introduction of the dipropoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the furan ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling of the furan ring with the oxadiazole ring: This can be done through a Heck reaction or similar cross-coupling reactions.
Formation of the prop-2-enamide linkage: This can be achieved through amidation reactions using appropriate amine and acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development:
Biological Probes: Used in the study of biological systems and pathways.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: Used in the development of diagnostic tools and assays.
Industry
Materials Science:
Agriculture: Used in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide
- (2E)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-thiadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide
Uniqueness
- Functional Groups : The presence of both dipropoxyphenyl and furan rings in the same molecule.
- Reactivity : Unique reactivity due to the combination of oxadiazole and furan rings.
- Applications : Potential for diverse applications in various fields due to its complex structure.
Properties
Molecular Formula |
C21H23N3O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(E)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C21H23N3O5/c1-3-11-27-17-9-7-15(14-18(17)28-12-4-2)20-21(24-29-23-20)22-19(25)10-8-16-6-5-13-26-16/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,24,25)/b10-8+ |
InChI Key |
CGGWFNIDMKEUGR-CSKARUKUSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC=CO3)OCCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=CO3)OCCC |
Origin of Product |
United States |
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